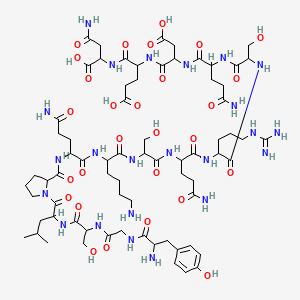

(Des-Gly77,Des-His78)-Myelin Basic Protein (68-84) (guinea pig) H-Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Des-Gly77,Des-His78)-Myelin Basic Protein (68-84) (guinea pig) H-Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-OH is a useful research compound. Its molecular formula is C71H113N23O28 and its molecular weight is 1736.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (Des-Gly77,Des-His78)-Myelin Basic Protein (68-84) , a peptide derived from guinea pig myelin basic protein (MBP), plays a significant role in understanding demyelinating diseases, particularly multiple sclerosis (MS). This article explores its biological activity, mechanisms of action, and implications in autoimmune responses.

Overview of Myelin Basic Protein

Myelin basic protein is a crucial component of the myelin sheath that insulates nerve fibers in the central nervous system. The specific fragment (68-84) has been studied for its encephalitogenic properties, meaning it can induce autoimmune responses leading to demyelination.

- Encephalitogenicity : The removal of glycine at position 77 and histidine at position 78 in the MBP sequence significantly alters its ability to induce experimental autoimmune encephalomyelitis (EAE), a model for MS. Research indicates that these modifications reduce the peptide's encephalitogenic potential by altering T-cell activation pathways .

- Immune Response : The peptide has been shown to elicit both cellular and humoral immune responses. In studies involving guinea pigs, immunization with this peptide resulted in the production of antibodies against MBP, contributing to the understanding of MS pathogenesis .

- Binding Properties : The peptide exhibits binding affinity for negatively charged lipids on oligodendrocyte membranes, which is essential for the adhesion processes in myelination. This interaction suggests a dual role in both myelination and immune response modulation .

Case Studies and Experimental Data

- Experimental Autoimmune Encephalomyelitis (EAE) : In EAE models using guinea pigs and Lewis rats, immunization with (Des-Gly77,Des-His78)-MBP led to varying degrees of demyelination depending on the specific amino acid sequence used. The alteration of key residues significantly impacted the severity and onset of symptoms .

- Antibody Production : Studies have demonstrated that animals exposed to this peptide develop antibodies that cross-react with native MBP, indicating a potential mechanism for autoimmunity in MS .

- Genetic Studies : Genetic predispositions linked to MBP have been explored, showing that certain alleles may increase susceptibility to autoimmune reactions against MBP .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Autoimmune Disease Research

The peptide has been extensively studied for its role in experimental autoimmune encephalomyelitis (EAE), a model for MS. Research indicates that it regulates T cell responses associated with EAE, highlighting its potential as a target for therapeutic interventions aimed at modulating immune responses .

Table 1: Summary of Key Studies on EAE and MBP Peptides

Immunotherapy Development

The peptide's ability to induce specific immune responses makes it a candidate for developing immunotherapies for MS. Altered peptide ligands have been designed to promote tolerance rather than an inflammatory response in susceptible individuals .

Case Study: Clinical Trials

A notable study involved administering altered peptides to MS patients, aiming to induce immune tolerance. However, the trial faced challenges due to adverse reactions, emphasizing the need for careful patient selection and monitoring .

Neuroprotective Studies

Research has indicated that MBP peptides could play a role in neuroprotection by influencing signaling pathways involved in neuronal health and myelination processes. The interaction of MBP with cytoskeletal elements suggests it may help maintain oligodendrocyte function under stress conditions .

Analyse Des Réactions Chimiques

Enzymatic Cleavage Reactions

The peptide’s susceptibility to enzymatic cleavage has been characterized under controlled conditions. Pepsin digestion studies reveal pH-dependent cleavage patterns:

Key findings:

-

At pH 3.0, pepsin cleaves guinea pig MBP predominantly at Phe-Phe (88-89) and secondarily at Leu-Asp (36-37) and Phe-Ser (113-114) .

-

The guinea pig fragment retains structural homology with bovine MBP but exhibits minor compositional differences affecting antibody interactions .

Biochemical Interactions

The peptide participates in calcium-dependent and lipid-binding interactions critical for myelin sheath stability:

Key findings:

-

Calcium binding induces structural changes, enabling MBP to bridge negatively charged lipids .

-

The 84-92 sequence (Val-Val-His-Phe-Phe-Lys-Asn-Ile-Val) forms a β-sheet critical for antibody recognition .

Structural Determinants of Reactivity

The peptide’s reactivity is influenced by sequence-specific and conformational factors:

Key findings:

-

Lys-89 and Asn-90 are critical for maintaining the epitope conformation recognized by monoclonal antibodies .

-

Species-specific residues (e.g., Arg-Ala-Asp-Tyr in guinea pig MBP) determine immunological cross-reactivity .

Immunogenic and Pathological Reactions

The peptide’s role in autoimmune responses has been documented:

Key findings:

Propriétés

IUPAC Name |

4-[[2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[5-amino-2-[[1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-5-[(3-amino-1-carboxy-3-oxopropyl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H113N23O28/c1-33(2)25-44(90-65(116)46(30-95)82-54(103)29-81-57(108)36(73)26-34-10-12-35(98)13-11-34)69(120)94-24-6-9-49(94)68(119)88-41(16-20-52(76)101)61(112)83-37(7-3-4-22-72)58(109)92-47(31-96)66(117)86-39(14-18-50(74)99)60(111)84-38(8-5-23-80-71(78)79)59(110)93-48(32-97)67(118)87-40(15-19-51(75)100)62(113)89-43(28-56(106)107)64(115)85-42(17-21-55(104)105)63(114)91-45(70(121)122)27-53(77)102/h10-13,33,36-49,95-98H,3-9,14-32,72-73H2,1-2H3,(H2,74,99)(H2,75,100)(H2,76,101)(H2,77,102)(H,81,108)(H,82,103)(H,83,112)(H,84,111)(H,85,115)(H,86,117)(H,87,118)(H,88,119)(H,89,113)(H,90,116)(H,91,114)(H,92,109)(H,93,110)(H,104,105)(H,106,107)(H,121,122)(H4,78,79,80) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVJYNCPHLNVSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H113N23O28 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1736.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.